molecular formula C8H11N3O3S2 B2443573 Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate CAS No. 394234-36-7

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Cat. No.: B2443573
CAS No.: 394234-36-7
M. Wt: 261.31
InChI Key: AHTXKMHCDHMEFW-UHFFFAOYSA-N
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Description

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole ring in various compounds has been associated with significant pharmacological properties, including anticancer, antimicrobial, and antiepileptic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can yield various derivatives, including ω-haloalkylthio thiadiazoles and symmetrical bis-thiadiazoles . The experimental conditions are optimized by altering the base used and the proportions of reagents, leading to tailored protocols for specific reactivity and purification needs .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized protocols developed in laboratory settings. These protocols are scaled up to meet industrial demands, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenides, bases, and oxidizing or reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ω-haloalkylthio thiadiazoles and symmetrical bis-thiadiazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is unique due to its specific functional groups and the presence of the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. Its versatility in various applications, from medicinal chemistry to industrial uses, highlights its significance in scientific research .

Properties

IUPAC Name

methyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S2/c1-5-10-11-8(16-5)9-6(12)3-15-4-7(13)14-2/h3-4H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTXKMHCDHMEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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